molecular formula C19H18FN3O2 B11066017 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile

Cat. No.: B11066017
M. Wt: 339.4 g/mol
InChI Key: QRLFRJXIMHCVKR-UHFFFAOYSA-N
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Description

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE is a complex organic compound that features a benzodioxole group, a piperazine ring, and a fluorobenzonitrile moiety

Preparation Methods

The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE typically involves multiple steps, starting with the preparation of intermediates. One common synthetic route includes the reaction of 1,3-benzodioxole with piperazine to form the benzodioxole-piperazine intermediate. This intermediate is then reacted with 6-fluorobenzonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE involves its interaction with specific molecular targets. The benzodioxole and piperazine groups can interact with enzymes or receptors, modulating their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile

InChI

InChI=1S/C19H18FN3O2/c20-16-2-1-3-17(15(16)11-21)23-8-6-22(7-9-23)12-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,12-13H2

InChI Key

QRLFRJXIMHCVKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C(=CC=C4)F)C#N

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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